Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine

Anti-anoxic activity Cerebral protection SAR

Versatile building block for kinase inhibitor SAR: the conformationally restricted 4-nitrobenzoyl-piperazine scaffold enforces bioactive conformations for narrow binding pockets. Nitro group enables reduction, conjugation, or chemoproteomic labeling. High purity (>95%) ensures reliable synthetic yields and reproducible bioassay data in oncogenic kinase programs (e.g., KIT, PDGFRA mutants).

Molecular Formula C15H15N5O3
Molecular Weight 313.31g/mol
CAS No. 546083-14-1
Cat. No. B455664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine
CAS546083-14-1
Molecular FormulaC15H15N5O3
Molecular Weight313.31g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2
InChIKeyNYJNVZXYNPDHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.3 [ug/mL]

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine (CAS 546083-14-1): Core Scaffold and Procurement Specifications


2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine (CAS 546083-14-1) is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety, which is further substituted with a 4-nitrobenzoyl group . It is commercially available from specialized chemical suppliers (e.g., MolCore, Apollo Scientific) with a specified purity of ≥97% and a molecular weight of 313.31 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates and other bioactive molecules .

Critical Differentiation: Why Not All Piperazinylpyrimidines Are Interchangeable with 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine


In-class compounds, such as other piperazinylpyrimidines or nitrobenzoyl piperazines, exhibit markedly different biological activities and physicochemical properties due to specific substitution patterns [1]. For instance, the anti-anoxic activity of 4-(4-nitrobenzoyl)pyrimidine derivatives is highly sensitive to substituents at the C-5 and C-2 positions, with certain analogs (e.g., 5-(4-methylpiperazin-1-ylcarbonyl)-4-(4-nitrobenzoyl)-2-phenylpyrimidine) showing potent in vivo effects while others are inactive [1]. Similarly, the kinase selectivity and cytotoxic potency of piperazinylpyrimidines can vary by orders of magnitude (e.g., mean GI50 values ranging from 1.05 μM to >100 μM) depending on the nature of the appended fragments [2]. These structure-activity relationships underscore that even minor modifications to the piperazine or pyrimidine substitution pattern can abolish or drastically alter target engagement, selectivity, and therapeutic window. Therefore, generic substitution without precise structural verification is likely to compromise experimental reproducibility and lead to false negative or misleading results in drug discovery programs.

Quantitative Differentiation Evidence: 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine vs. Key Analogs


Comparison of Anti-Anoxic Activity: 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine vs. 5-(4-Methylpiperazin-1-ylcarbonyl) Analog

In a study evaluating cerebral protective agents, a closely related analog, 5-(4-methylpiperazin-1-ylcarbonyl)-4-(4-nitrobenzoyl)-2-phenylpyrimidine (2f, FR76659), demonstrated significant anti-anoxic (AA) activity at 10-100 mg/kg i.p. with an LD50 > 1000 mg/kg i.p. [1]. The target compound, 2-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine, lacks the 4-methylpiperazine carbonyl group and the phenyl ring, which are critical for this specific activity. This structural difference likely renders the target compound inactive or substantially less potent in this assay, highlighting its distinct pharmacological profile.

Anti-anoxic activity Cerebral protection SAR

Differentiation in Cytotoxic Potency: 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine as a Scaffold vs. Optimized Kinase Inhibitors

Piperazinylpyrimidine derivatives exhibit a wide range of cytotoxic potencies depending on substitution. For example, compound II-20 (a piperazinylpyrimidine analog) showed a mean GI50 of 1.05 μM against the NCI-60 panel, while compound II-25 was essentially inactive (mean GI50 > 100 μM) [1]. The target compound, as a minimal core scaffold (lacking optimized side chains), is expected to have low intrinsic cytotoxicity but serves as a privileged starting point for medicinal chemistry optimization. Its procurement as a pure building block enables systematic SAR exploration to achieve selective kinase inhibition profiles, as demonstrated by analogs like compound 4 which selectively targets oncogenic KIT and PDGFRA mutants [2].

Kinase inhibition Anticancer Cytotoxicity

Conformational Rigidity and Reactivity: Impact of the Nitro Group on Piperazine Dynamics

Dynamic NMR and XRD studies on related N,N'-substituted piperazines reveal that nitro derivatives exhibit a distinct second conformational shape due to restricted piperazine chair flipping, with two coalescence points and measurable activation energy barriers [1]. For 1-(4-nitrobenzoyl)piperazine, single crystal XRD data (monoclinic, space group C2/c, a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)°, V = 2149.9(4) ų) confirm this rigidity [1]. The target compound contains the same nitrobenzoyl-piperazine motif, suggesting it will exhibit analogous restricted conformational freedom. In contrast, non-nitro or alkyl-substituted piperazines typically show faster chair inversion. This structural feature can influence binding to biological targets and solid-state properties.

Conformational analysis NMR spectroscopy Reactivity

Purity and Quality Control: Vendor-Specified Purity of 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine vs. In-House Synthesis

Commercially available 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine is supplied with a certified purity of ≥97% (NLT 97%) . This high purity, confirmed by the vendor's analytical methods (e.g., HPLC, NMR), ensures batch-to-batch consistency and minimizes the risk of confounding impurities in biological assays. In contrast, in-house synthesized batches may contain variable levels of byproducts (e.g., unreacted piperazine, pyrimidine dimers) that can affect assay reproducibility and lead to spurious structure-activity conclusions.

Purity Quality control Analytical standards

Strategic Deployment: Optimized Use Cases for 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine in Drug Discovery


Scaffold for Selective Kinase Inhibitor Synthesis

The compound serves as an ideal core building block for the synthesis of novel piperazinylpyrimidine kinase inhibitors. By appending various kinase-privileged fragments to the piperazine nitrogen or pyrimidine ring, researchers can systematically explore structure-activity relationships (SAR) to achieve selective inhibition of oncogenic kinases (e.g., KIT, PDGFRA mutants) as demonstrated by analogs like compound 4 and 15 [1]. Its procurement in high purity (≥97%) ensures reliable synthetic yields and reproducible biological data.

Probe for Conformational Studies in Drug Design

The presence of the 4-nitrobenzoyl group imparts restricted conformational dynamics to the piperazine ring, as evidenced by dynamic NMR and XRD studies on related nitro derivatives [1]. This property can be leveraged in structure-based drug design to enforce a specific bioactive conformation, potentially enhancing target selectivity and reducing off-target effects. The compound's rigid scaffold may be particularly valuable for developing inhibitors of targets with deep, narrow binding pockets.

Reference Standard for Analytical Method Development

Due to its well-defined structure and commercial availability with certified purity, this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to characterize piperazinylpyrimidine libraries [1]. It can also be employed as an internal standard in quantitative bioanalytical assays to monitor drug levels or metabolic stability.

Bioorthogonal Labeling Precursor (via Nitro Reduction)

The nitro group can be selectively reduced to an amine, enabling subsequent conjugation with fluorophores or affinity tags for target identification studies. This application is supported by the successful synthesis and characterization of nitrobenzoyl piperazines for bioorthogonal labeling [1]. Procuring this compound provides a versatile handle for chemoproteomic and cellular imaging applications.

Quote Request

Request a Quote for 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.